
(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both difluoromethoxy and methoxy groups, along with a fluorine atom, makes this compound unique and valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenol).
Reduction: Formation of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)borane.
Substitution: Formation of various substituted aryl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to study enzyme mechanisms and develop enzyme inhibitors.
Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science.
作用機序
The mechanism of action of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other proteins. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor.
類似化合物との比較
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)boronic acid
- (4-(Methoxy)phenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Uniqueness
(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is unique due to the presence of both difluoromethoxy and methoxy groups, along with a fluorine atom. This combination of substituents enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.
特性
分子式 |
C8H8BF3O4 |
|---|---|
分子量 |
235.95 g/mol |
IUPAC名 |
[4-(difluoromethoxy)-3-fluoro-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O4/c1-15-6-3-4(9(13)14)2-5(10)7(6)16-8(11)12/h2-3,8,13-14H,1H3 |
InChIキー |
CGIVMFNOGCTUFC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)F)OC(F)F)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


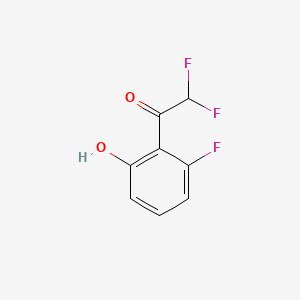
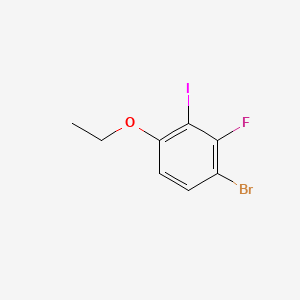
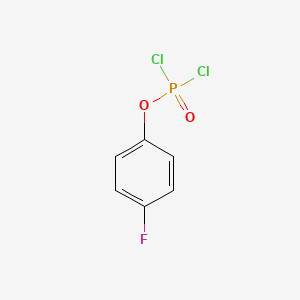
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
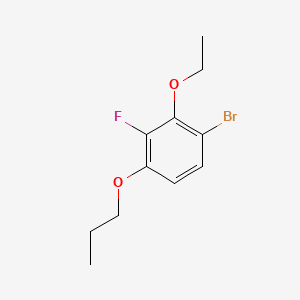
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
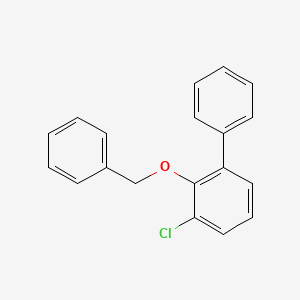
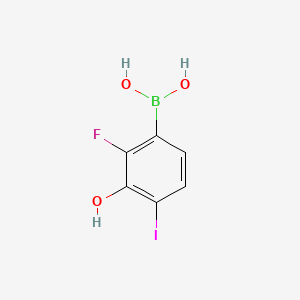
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
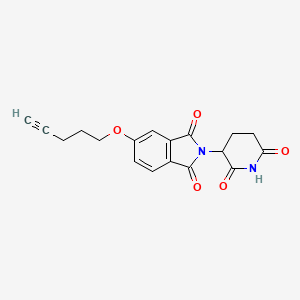

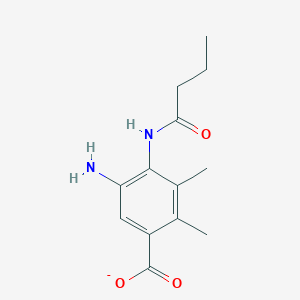
![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
